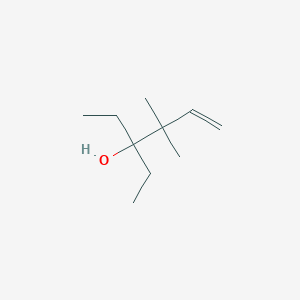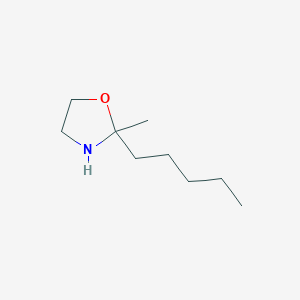![molecular formula C14H9NO6S B14642207 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid CAS No. 52054-31-6](/img/structure/B14642207.png)
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a nitrophenylsulfanyl group and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid typically involves the following steps:
Sulfurization: The nitrophenyl compound is then reacted with a sulfur source, such as thiourea, to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid can undergo several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds, influencing molecular interactions.
相似化合物的比较
Similar Compounds
- 2-[(4-Nitrophenyl)sulfanyl]benzene-1,3-dicarboxylic acid
- 2-[(4-Nitrophenyl)sulfanyl]benzene-1,2-dicarboxylic acid
- 4-Nitrophenylsulfanylbenzoic acid
Uniqueness
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both nitrophenyl and sulfanyl groups, along with two carboxylic acid groups, provides a versatile platform for various chemical modifications and applications.
属性
CAS 编号 |
52054-31-6 |
|---|---|
分子式 |
C14H9NO6S |
分子量 |
319.29 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C14H9NO6S/c16-13(17)8-1-6-11(14(18)19)12(7-8)22-10-4-2-9(3-5-10)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChI 键 |
AWUBSKFQVOGDDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
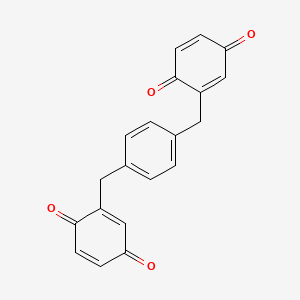
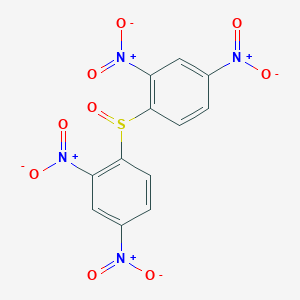
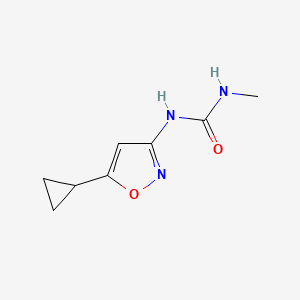
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
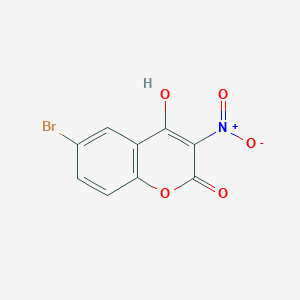

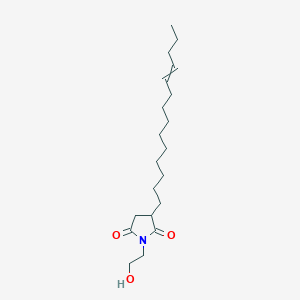

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)

